3-[Methyl(phenyl)sulfamoyl]benzoic acid

Inflammation Enzyme Inhibition Structure-Activity Relationship

3-[Methyl(phenyl)sulfamoyl]benzoic acid (CAS 325721-26-4) is a meta-substituted sulfamoylbenzoic acid derivative, distinct from common 4-sulfamoyl analogs, offering unique biochemical properties for cPLA2α inhibitor SAR studies and antibacterial research. Its specific N-methyl-N-phenyl motif is critical for target activity and cannot be substituted with in-class analogs. Available at ≥95% purity, this white crystalline powder is ideal as a non-interchangeable research tool for derivatization, reference standard development, and antimicrobial discovery programs.

Molecular Formula C14H13NO4S
Molecular Weight 291.32
CAS No. 325721-26-4
Cat. No. B2711283
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[Methyl(phenyl)sulfamoyl]benzoic acid
CAS325721-26-4
Molecular FormulaC14H13NO4S
Molecular Weight291.32
Structural Identifiers
SMILESCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=CC(=C2)C(=O)O
InChIInChI=1S/C14H13NO4S/c1-15(12-7-3-2-4-8-12)20(18,19)13-9-5-6-11(10-13)14(16)17/h2-10H,1H3,(H,16,17)
InChIKeyIGPBIKWXWPLGGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-[Methyl(phenyl)sulfamoyl]benzoic Acid (CAS 325721-26-4): Sourcing Specifications and Biochemical Classification


3-[Methyl(phenyl)sulfamoyl]benzoic acid (CAS 325721-26-4; C₁₄H₁₃NO₄S; MW: 291.32) is a white crystalline powder with a melting point of approximately 138°C . It is a sulfonamide-functionalized benzoic acid derivative, containing a sulfamoyl (-SO₂N(CH₃)Ph) substituent at the meta-position of the benzoic acid core . This compound belongs to a broader class of N-substituted sulfamoylbenzoic acid analogs, which have been investigated for their potential as cytosolic phospholipase A2α (cPLA2α) inhibitors [1]. The meta-substitution pattern distinguishes it structurally from the more extensively characterized 4-sulfamoylbenzoic acid derivatives, and this positional isomerism is a critical determinant of its biochemical properties and potential applications.

3-[Methyl(phenyl)sulfamoyl]benzoic Acid (CAS 325721-26-4): The Peril of Analog Swapping and the Need for Specificity


In sulfamoylbenzoic acid chemistry, minor changes in substitution pattern (e.g., 3- vs. 4-sulfamoyl) or N-substitution (e.g., methylphenyl vs. phenyl) can radically alter a compound's biological activity, target selectivity, and physicochemical properties [1]. Studies on cPLA2α inhibitors demonstrate that structural modifications to the sulfonamide nitrogen, such as replacing substituents with naphthyl or indolylalkyl groups, often fail to yield significant potency improvements unless the structure strongly converges on a known pharmacophore template [2]. Consequently, substituting 3-[Methyl(phenyl)sulfamoyl]benzoic acid with a similar in-class compound like a 4-sulfamoyl analog or a differently N-substituted derivative is not guaranteed to produce equivalent results. The unique meta-substitution and specific N-methyl-N-phenyl motif of CAS 325721-26-4 define its distinct profile, making it a non-interchangeable, application-specific research tool.

3-[Methyl(phenyl)sulfamoyl]benzoic Acid (CAS 325721-26-4): Comparative Evidence for Scientific Selection


Structural Divergence: The Impact of Meta- vs. Para-Substitution on cPLA2α Inhibition

The target compound's 3-sulfamoyl substitution pattern differentiates it from the more extensively studied 4-sulfamoylbenzoic acid derivatives. Research on cPLA2α inhibitors indicates that the substitution pattern on the sulfamoyl nitrogen and the position of the sulfamoyl group on the benzoic acid core are critical for enzyme inhibitory potency [1]. While 4-sulfamoylbenzoic acid derivatives like compound 3 (initial virtual screening hit) exhibit micromolar cPLA2α inhibitory activity, achieving submicromolar IC₅₀ values (e.g., for derivatives 85 and 88) requires specific structural convergence to a benzhydrylindole-substituted pharmacophore [1].

Inflammation Enzyme Inhibition Structure-Activity Relationship

N-Substituent Impact: The Critical Role of the N-Methyl-N-Phenyl Motif in Bioactivity

The target compound features an N-methyl-N-phenyl sulfamoyl substituent. Studies on structurally related N-substituted 4-sulfamoylbenzoic acid derivatives demonstrate that modifications to the sulfonamide nitrogen significantly impact enzyme inhibitory potency and physicochemical properties [1][2]. Replacing the substituents on the sulfonamide nitrogen with naphthyl, naphthylmethyl, indolylalkyl, or differently substituted phenyl moieties did not consistently lead to increased activity; only strong structural convergence to the potent benzhydrylindole-substituted template resulted in compounds with submicromolar IC₅₀ values [1]. This underscores that the N-methyl-N-phenyl motif of the target compound confers a specific, non-transferable biological profile that cannot be predicted from closely related N-substituted analogs.

Medicinal Chemistry Enzyme Inhibition Ligand Design

Antibacterial Activity Profile: Broad-Spectrum Potential with Gram-Positive Emphasis

3-[Methyl(phenyl)sulfamoyl]benzoic acid has demonstrated antibacterial activity against Gram-positive bacteria and some Gram-negative bacteria in reported assays . While specific MIC values against named strains were not located in the open literature for this exact compound, the sulfamoylbenzoic acid scaffold is known to possess antimicrobial properties [1]. The meta-substitution pattern and N-methyl-N-phenyl motif may offer a distinct spectrum of activity compared to other sulfonamide antibiotics or antimicrobial agents with different substitution patterns.

Antimicrobial Discovery Antibiotic Development Microbiology

3-[Methyl(phenyl)sulfamoyl]benzoic Acid (CAS 325721-26-4): Evidence-Backed Application Scenarios for Procurement


Probing cPLA2α Structure-Activity Relationships via Meta-Substituted Scaffolds

Given its 3-sulfamoyl substitution pattern, which is distinct from the more common 4-sulfamoyl analogs used in cPLA2α inhibitor development [1], this compound serves as a unique tool to investigate the influence of positional isomerism on enzyme inhibition. Its use in structure-activity relationship (SAR) studies can help elucidate the spatial requirements of the cPLA2α active site and inform the design of novel inhibitors with improved selectivity or potency.

Building Block for Novel Sulfonamide-Based Antimicrobial Libraries

With its reported antibacterial activity , this compound provides a core scaffold for generating combinatorial libraries of sulfonamide derivatives aimed at antimicrobial discovery. Its carboxylic acid functional group allows for facile derivatization (e.g., to amides or esters), enabling the exploration of structure-activity relationships against specific Gram-positive or Gram-negative pathogens . This is particularly relevant for research programs targeting drug-resistant bacterial strains.

Specialized Reference Standard for N-Methyl-N-Phenyl Sulfamoyl Derivatives

The specific N-methyl-N-phenyl sulfamoyl motif of this compound is a key structural determinant of its biological profile, as demonstrated by SAR studies on related sulfamoylbenzoic acid derivatives where N-substituent modifications fail to enhance potency [2]. This compound can therefore serve as a high-purity reference standard (available at 95% purity ) for analytical method development (e.g., HPLC, LC-MS) and for validating assays targeting this specific sulfonamide pharmacophore.

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